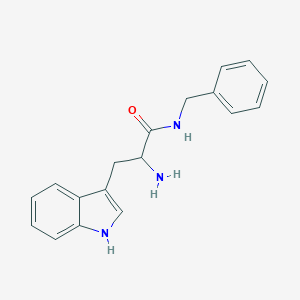
2,3-Difluoro-6-trifluoromethylbenzaldehyde
Descripción general
Descripción
2,3-Difluoro-6-trifluoromethylbenzaldehyde (DFTBA) is a versatile organic compound that has been used in a variety of scientific research applications. It has a unique chemical structure that has enabled it to be used in a variety of ways, including as a reagent, an intermediate, and a catalyst. DFTBA is an important precursor for the synthesis of many compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. The unique properties of DFTBA have made it attractive for use in a wide range of laboratory experiments and scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Aromatic Compounds
2,3-Difluoro-6-trifluoromethylbenzaldehyde: is a valuable intermediate in the synthesis of complex fluorinated aromatic compounds. Its trifluoromethyl group is particularly significant in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, bioavailability, and membrane permeability . The compound can be used to introduce fluorine atoms into aromatic rings, which is a common modification in the development of new drugs and pesticides.
Building Blocks for Heterocyclic Compounds
This compound serves as a precursor for the construction of various heterocyclic compounds. For instance, it can be involved in the synthesis of quinazolines, a class of compounds with a wide range of biological activities, including antitumor, antifungal, and antibacterial properties .
Mecanismo De Acción
Target of Action
It’s known that benzaldehyde derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Benzaldehyde derivatives are often involved in electrophilic aromatic substitution reactions, where they can interact with nucleophilic sites on their biological targets .
Biochemical Pathways
Benzaldehyde derivatives can potentially influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s fluorine substitutions may enhance its metabolic stability and bioavailability .
Result of Action
Benzaldehyde derivatives can have a variety of effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-difluoro-6-(trifluoromethyl)benzaldehyde . These factors can include pH, temperature, and the presence of other compounds.
Propiedades
IUPAC Name |
2,3-difluoro-6-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHUUTUSTXSLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451289 | |
| Record name | 2,3-Difluoro-6-trifluoromethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186517-43-1 | |
| Record name | 2,3-Difluoro-6-trifluoromethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)








![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)